3,4'-Dihydroxypropiophenone

Catalog No.
S1893562
CAS No.
53170-93-7
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4'-Dihydroxypropiophenone

CAS Number

53170-93-7

Product Name

3,4'-Dihydroxypropiophenone

IUPAC Name

3-hydroxy-1-(4-hydroxyphenyl)propan-1-one

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2

InChI Key

LTEPZFZSPZASKJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CCO)O

Canonical SMILES

C1=CC(=CC=C1C(=O)CCO)O

There is currently limited scientific research available on 3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one. While resources like PubChem () and FooDB () confirm its existence and some basic properties, literature specifically focused on its research applications is scarce.

Potential Biomarker:

One potential research area involves its use as a biomarker. The Human Metabolome Database (HMDB) suggests it might be detectable in fruits (). This characteristic could allow researchers to investigate its presence as a potential indicator of fruit consumption in dietary studies. Further research is needed to validate this application.

3,4'-Dihydroxypropiophenone has the molecular formula C₉H₁₀O₃ and is classified as a dihydroxy derivative of propiophenone. It features two hydroxyl groups located at the 3' and 4' positions of a phenyl ring attached to a propanone moiety. This unique structure allows for significant chemical reactivity and potential biological activity. The compound appears as a white crystalline solid and is known for its applications in chemistry, biology, and industry .

  • Oxidation: The hydroxyl groups can be oxidized to form quinones.
  • Reduction: The carbonyl group can be reduced to form alcohols.
  • Substitution: Hydroxyl groups can participate in substitution reactions to produce ethers or esters.

Common Reagents and Conditions

  • Oxidation: Silver chloride and potassium permanganate are common oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride serve as reducing agents.
  • Substitution: Alkyl halides or acyl chlorides are typically used under basic or acidic conditions.

Major Products

  • Oxidation: Quinones
  • Reduction: Alcohols
  • Substitution: Ethers and esters.

Research indicates that 3,4'-Dihydroxypropiophenone exhibits potential biological activities, particularly as an antioxidant and anti-inflammatory agent. Studies have suggested its role in various biological pathways, although further research is required to fully elucidate its therapeutic potential . Its biological properties make it a candidate for exploration in medicinal chemistry.

Synthetic Routes

Several synthesis methods exist for producing 3,4'-Dihydroxypropiophenone:

  • Hydroxylation of Propiophenone: This method typically involves using methanol and a base catalyst (e.g., sodium hydroxide) to methylate propiophenone, followed by oxidation with silver chloride.
    text
    Propiophenone + Base -> HydroxymethylpropiophenoneHydroxymethylpropiophenone + Oxidizing Agent -> 3,4'-Dihydroxypropiophenone
  • Acylation of Resorcinol: Another reported method is the acylation of resorcinol (1,3-dihydroxybenzene) with propionic anhydride.
    text
    Resorcinol + Propionic Anhydride -> 3',4'-Dihydroxypropiophenone + Acetic Acid

Industrial Production

In industrial settings, large-scale production may utilize continuous flow reactors to optimize yields and purity through controlled hydroxylation and oxidation processes.

3,4'-Dihydroxypropiophenone finds utility across various domains:

  • Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
  • Biology: Investigated for its antioxidant properties and potential therapeutic effects.
  • Industry: Used in the production of high-performance resins and optical materials.

Similar Compounds

Several compounds share structural similarities with 3,4'-Dihydroxypropiophenone:

  • 3,4-Dihydroxybenzaldehyde
  • 3,4-Dihydroxyacetophenone
  • 4-Hydroxy-3-methoxybenzaldehyde

Uniqueness

3,4'-Dihydroxypropiophenone is distinct due to its specific arrangement of hydroxyl and carbonyl functionalities. This unique structure influences its chemical reactivity and biological activity compared to similar compounds. For instance, while 3,4-Dihydroxyacetophenone shares hydroxyl groups on the benzene ring, it lacks the propanone moiety that contributes to the unique properties of 3,4'-Dihydroxypropiophenone.

The synthesis of 3,4'-dihydroxypropiophenone dates back to early 20th-century organic chemistry, where Friedel-Crafts acylation and Fries rearrangement were pioneered as methods for aromatic ketone production. Early protocols utilized aluminum chloride (AlCl₃) as a catalyst, though yields remained moderate (50–60%). A patent from 2014 introduced a more efficient method using methanesulfonic acid (MSA) as both a catalyst and solvent, achieving yields up to 80.2% under mild conditions (30–50°C, 0.5–2 hours). This advancement reduced reliance on corrosive catalysts like nitrobenzene and BF₃·H₂O, aligning with modern green chemistry principles.

Natural Occurrence and Biosynthetic Pathways

3,4'-Dihydroxypropiophenone occurs naturally in specific plant species, including Betula pendula (silver birch) and Betula platyphylla var. latifolia. In B. pendula, it exists as a glycoside (3,4'-dihydroxypropiophenone-3-β-d-glucoside), which is isolated alongside flavonoids like quercetin derivatives.

Biosynthetic Pathways

As a phenylpropanoid, its synthesis begins with phenylalanine via the shikimic acid pathway:

  • Phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid.
  • Hydroxylases introduce hydroxyl groups at the 3- and 4-positions of the benzene ring.
  • Acyltransferases catalyze the attachment of a propanone group, likely via propionyl-CoA.

Table 1: Key Enzymes and Reaction Steps in Biosynthesis

Enzyme/StepReactionProduct
PALPhenylalanine → Cinnamic acidCinnamic acid
HydroxylasesHydroxylation (3,4-positions)3,4-Dihydroxycinnamic acid
AcyltransferasesPropanone attachment3,4'-Dihydroxypropiophenone

Significance in Organic and Medicinal Chemistry

Organic Synthesis Applications

3,4'-Dihydroxypropiophenone is a versatile intermediate for synthesizing complex molecules:

  • Estrogenic Compounds: Derivatives like diethylstilbestrol and dienestrol were historically synthesized from this compound, leveraging its hydroxyl groups for further functionalization.
  • Chalcones and Flavonoids: It serves as a precursor in the Mannich reaction to form chalcones, which exhibit anti-inflammatory and anticancer properties.
  • Fries Rearrangement: Under MSA catalysis, it undergoes regioselective rearrangement to produce ortho- and para-isomers, expanding its utility in aromatic chemistry.

Table 2: Synthetic Derivatives and Applications

DerivativeSynthesis MethodKey Application
DiethylstilbestrolFriedel-Crafts acylationEstrogenic therapy
3,4'-DihydroxychalconeMannich reactionAnticancer research
Ortho-isomerMSA-catalyzed rearrangementSpecialty chemical synthesis

Medicinal Chemistry Relevance

While direct clinical use is limited, its derivatives demonstrate notable bioactivity:

  • Antigonadotropic Effects: Structural analogs interact with estrogen receptors, modulating hormonal pathways.
  • Anticancer Potential: Halogenated derivatives (e.g., 5'-bromo) show enhanced bioactivity in cell proliferation assays.
  • Enzyme Inhibition: Chalcone derivatives synthesized from this compound inhibit targets like 5-lipoxygenase (5-LOX) and topoisomerases, relevant to inflammation and cancer.

Structural and Functional Analogues

Positional Isomers

The compound’s reactivity is influenced by hydroxyl group positioning:

IsomerCASPropertiesApplications
2'-Hydroxypropiophenone610-99-1Lower stability (intramolecular H-bonding)Niche organic synthesis
3'-Hydroxypropiophenone13103-80-5Higher reactivity, stored at 0–6°CDrug discovery intermediates

Halogenated and Alkylated Derivatives

Substitution at the aromatic ring alters physicochemical and biological properties:

DerivativeSubstituentMolecular WeightApplication
4'-Methoxypropiophenone-OCH₃164.20 g/molFragrance synthesis
4'-Chloropropiophenone-Cl184.62 g/molAntimicrobial agents

Comparative Reactivity and Stability

The hydroxyl groups enable diverse reactivity:

  • Oxidation: Forms carboxylic acids under strong oxidizing agents (e.g., KMnO₄).
  • Reduction: Lithium aluminum hydride (LiAlH₄) converts the ketone to a secondary alcohol.
  • Electrophilic Substitution: Nitration and sulfonation occur preferentially at the para position due to electron-donating -OH groups.

Table 3: Reactivity Profile

ReactionReagentProductYield
OxidationKMnO₄3,4-Dihydroxybenzoic acid70–80%
ReductionLiAlH₄3,4-Dihydroxypropanol85–90%

Advanced Synthetic Methodologies

Modern protocols optimize efficiency and selectivity:

  • Microwave-Assisted Synthesis: Reduces reaction times to minutes while maintaining yields.
  • Ionic Liquid Catalysis: 1-Hexyltriazolium methanesulfonate enhances reaction rates in Mannich reactions.
  • Green Chemistry Approaches: MSA replaces toxic solvents like nitrobenzene, aligning with sustainable practices.

Phytochemical and Pharmacological Insights

Role in Plant Defense

In Cistus creticus, phenylpropanoids like 3,4'-dihydroxypropiophenone contribute to UV protection and antimicrobial defense, highlighting their ecological significance.

Synthetic Biology Integration

Recent studies explore incorporating noncanonical amino acids (e.g., DOPA) into biological systems, though direct applications for 3,4'-dihydroxypropiophenone remain under investigation.

Physical Description

Solid

XLogP3

0.8

Melting Point

142-143°C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

53170-93-7

Wikipedia

3,4'-Dihydroxypropiophenone

Dates

Modify: 2023-08-16

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